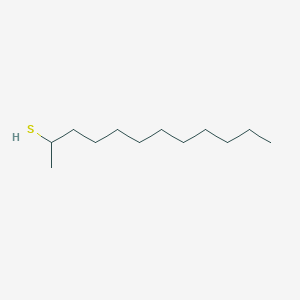

Dioleoyl phthalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dioleoyl phthalate (DOP) is a chemical compound that belongs to the class of phthalate esters. It is a colorless, odorless, and oily liquid that is widely used in various industrial applications. DOP is primarily used as a plasticizer in the production of PVC (polyvinyl chloride) products, such as wires, cables, films, and sheets. In addition, DOP is also used as a solvent, lubricant, and surfactant in various industries. Despite its extensive use, DOP has been found to have potential health and environmental risks, which have led to increasing concerns about its safety.

Mécanisme D'action

The exact mechanism of action of Dioleoyl phthalate is not fully understood. However, it is believed that Dioleoyl phthalate acts as a plasticizer by reducing the intermolecular forces between the polymer chains in PVC. This results in an increase in the flexibility and durability of the PVC product. In addition, Dioleoyl phthalate may also act as a surfactant by reducing the surface tension of water and other liquids.

Effets Biochimiques Et Physiologiques

Dioleoyl phthalate has been found to have potential health and environmental risks. Studies have shown that exposure to Dioleoyl phthalate may cause adverse effects on human health, such as reproductive and developmental toxicity, endocrine disruption, and carcinogenicity. In addition, Dioleoyl phthalate has been found to have environmental impacts, such as soil and water contamination, and toxicity to aquatic organisms.

Avantages Et Limitations Des Expériences En Laboratoire

Dioleoyl phthalate has several advantages and limitations for lab experiments. Some of the advantages include:

1. High solubility: Dioleoyl phthalate is highly soluble in water and other solvents, which makes it easy to use in lab experiments.

2. Low toxicity: Dioleoyl phthalate has low toxicity, which makes it a safe choice for many lab experiments.

3. Stable: Dioleoyl phthalate is stable under normal lab conditions, which makes it a reliable choice for many experiments.

Some of the limitations of Dioleoyl phthalate for lab experiments include:

1. Environmental concerns: Dioleoyl phthalate has potential environmental risks, which may limit its use in some lab experiments.

2. Health concerns: Dioleoyl phthalate has potential health risks, which may limit its use in some lab experiments.

3. Limited availability: Dioleoyl phthalate may not be readily available in some regions, which may limit its use in some lab experiments.

Orientations Futures

There are several future directions for the research and development of Dioleoyl phthalate. Some of the most important areas of research include:

1. Safety and toxicity: Further research is needed to better understand the safety and toxicity of Dioleoyl phthalate, particularly in relation to human health and the environment.

2. Alternative plasticizers: The development of alternative plasticizers that are safer and more environmentally friendly than Dioleoyl phthalate is an important area of research.

3. Recycling and waste management: The development of more efficient recycling and waste management strategies for PVC products, which often contain Dioleoyl phthalate, is an important area of research.

4. Biodegradable plastics: The development of biodegradable plastics that do not require the use of plasticizers like Dioleoyl phthalate is an important area of research.

Conclusion:

Dioleoyl phthalate is a widely used chemical compound that has many industrial applications. However, it has been found to have potential health and environmental risks, which have led to increasing concerns about its safety. Further research is needed to better understand the safety and toxicity of Dioleoyl phthalate, and to develop alternative plasticizers and more efficient recycling and waste management strategies.

Méthodes De Synthèse

Dioleoyl phthalate is synthesized through the esterification of phthalic anhydride with oleic acid. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or zinc oxide. The resulting product is then purified through distillation or other purification methods.

Applications De Recherche Scientifique

Dioleoyl phthalate has been extensively studied in various scientific fields, including chemistry, toxicology, and environmental science. Its unique properties, such as its high solubility and low volatility, have made it a popular choice for many research applications. Some of the most common scientific research applications of Dioleoyl phthalate include:

1. Plasticizer: Dioleoyl phthalate is widely used as a plasticizer in the production of PVC products. Its ability to improve the flexibility and durability of PVC has made it an essential component in many industrial applications.

2. Solvent: Dioleoyl phthalate is also used as a solvent in various industries, such as paint and ink production. Its high solubility and low toxicity make it a safe and effective solvent for many applications.

3. Surfactant: Dioleoyl phthalate is used as a surfactant in the production of detergents and other cleaning products. Its ability to reduce surface tension and improve wetting properties has made it a popular choice for many industrial applications.

Propriétés

Numéro CAS |

10578-33-3 |

|---|---|

Nom du produit |

Dioleoyl phthalate |

Formule moléculaire |

C44H70O6 |

Poids moléculaire |

667.1 g/mol |

Nom IUPAC |

bis[(Z)-octadec-9-enyl] benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C44H74O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-47-43(45)41-37-33-34-38-42(41)44(46)48-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,33-34,37-38H,3-16,21-32,35-36,39-40H2,1-2H3/b19-17-,20-18- |

Clé InChI |

QQPNYVCOOUFXOA-CLFAGFIQSA-N |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC/C=C\CCCCCCCC |

SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC=CCCCCCCCC |

SMILES canonique |

CCCCCCCCC=CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC=CCCCCCCCC |

Autres numéros CAS |

10578-33-3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)